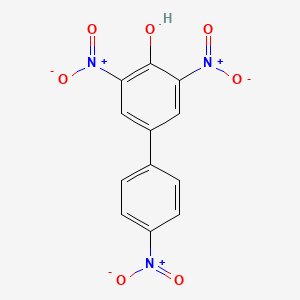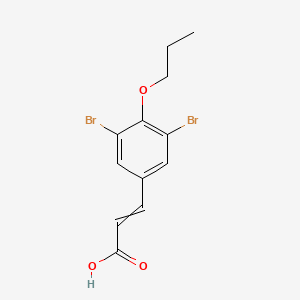
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H12Br2O3 It is characterized by the presence of two bromine atoms, a propoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid typically involves the bromination of a suitable precursor followed by the introduction of the propoxy group and the acrylic acid moiety. One common method involves the following steps:
Bromination: A precursor phenol is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Propoxylation: The brominated phenol is then reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a reaction with an appropriate acrylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacrylic acids.
科学研究应用
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2E)-3-(3,5-Dibromo-4-methoxyphenyl)acrylic acid
- (2E)-3-(3,5-Dibromo-4-ethoxyphenyl)acrylic acid
- (2E)-3-(3,5-Dibromo-4-butoxyphenyl)acrylic acid
Uniqueness
(2E)-3-(3,5-Dibromo-4-propoxyphenyl)acrylic acid is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct biological activities and applications.
属性
分子式 |
C12H12Br2O3 |
|---|---|
分子量 |
364.03 g/mol |
IUPAC 名称 |
3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
InChI 键 |
UKTCOUWLAOESAH-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



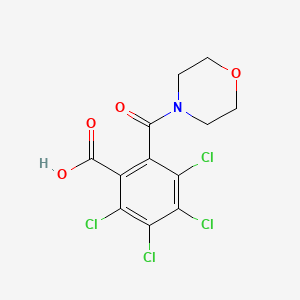
![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)

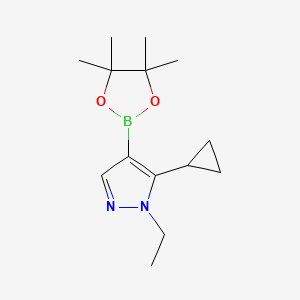
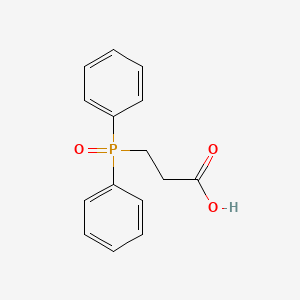
![N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)
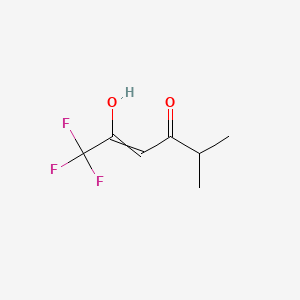
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
